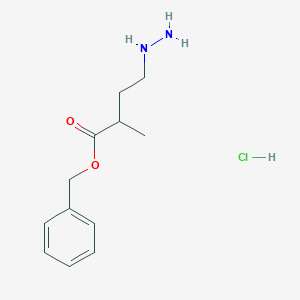
3-Cbz-amino-butylamine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cbz-amino-butylamine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2. It is a derivative of butylamine, where the amino group is protected by a carbobenzyloxy (Cbz) group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cbz-amino-butylamine hydrochloride typically involves the protection of the amino group of butylamine with a carbobenzyloxy group. This can be achieved through the reaction of butylamine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Protection of Butylamine: Butylamine reacts with benzyl chloroformate in the presence of sodium hydroxide to form 3-Cbz-amino-butylamine.
Formation of Hydrochloride Salt: The protected amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in 3-Cbz-amino-butylamine hydrochloride.
Industrial Production Methods
Industrial production of 3-Cbz-amino-butylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cbz-amino-butylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Substitution: The amino group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) in the presence of hydrogen gas is a common method for deprotecting the Cbz group.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Free butylamine after removal of the Cbz group.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Cbz-amino-butylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Cbz-amino-butylamine hydrochloride primarily involves its role as a protected amine. The Cbz group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-butylamine: Another protected amine where the amino group is protected by a tert-butoxycarbonyl (Boc) group.
N-Fmoc-butylamine: The amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.
N-Alloc-butylamine: The amino group is protected by an allyloxycarbonyl (Alloc) group.
Uniqueness
3-Cbz-amino-butylamine hydrochloride is unique due to the stability and ease of removal of the Cbz protecting group. The Cbz group can be removed under mild conditions using catalytic hydrogenation, making it a preferred choice in peptide synthesis and other applications where selective deprotection is required.
Propriétés
Formule moléculaire |
C12H19ClN2O2 |
|---|---|
Poids moléculaire |
258.74 g/mol |
Nom IUPAC |
benzyl 4-hydrazinyl-2-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-10(7-8-14-13)12(15)16-9-11-5-3-2-4-6-11;/h2-6,10,14H,7-9,13H2,1H3;1H |
Clé InChI |
RCTWJOZHHLKUCK-UHFFFAOYSA-N |
SMILES canonique |
CC(CCNN)C(=O)OCC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


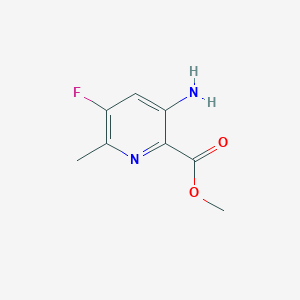
![TBDMS(-3)[TBDMS(-5)]Ribf2F(b)-uracil-1-yl](/img/structure/B15361806.png)
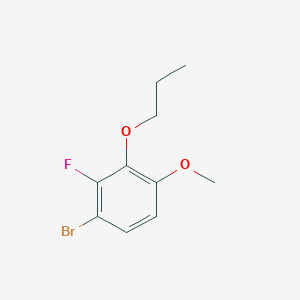

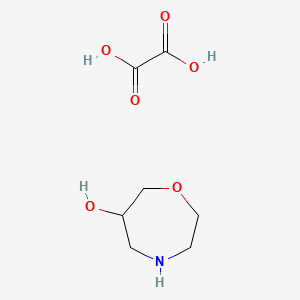
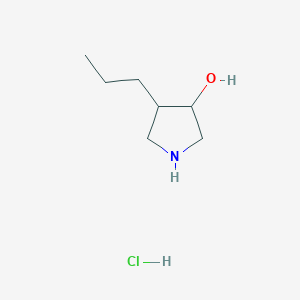
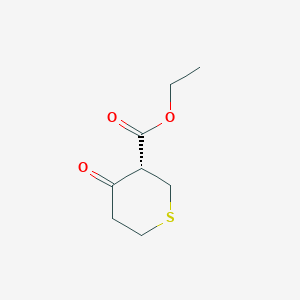
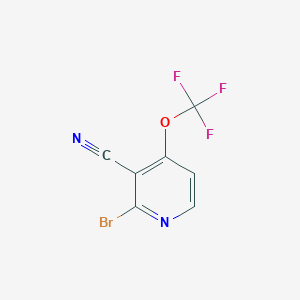
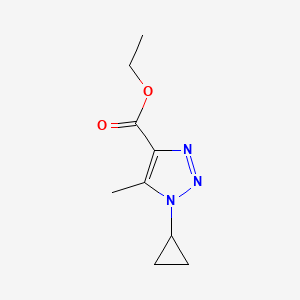
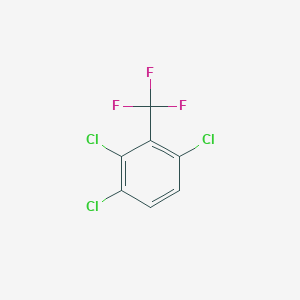
![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)

![N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B15361871.png)
![5-[2-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B15361877.png)
